
2,2'-Bis(9H-carbazole-9-yl)biphenyl
Vue d'ensemble
Description
“2,2’-Bis(9H-carbazole-9-yl)biphenyl” is a type of conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Molecular Structure Analysis
The molecular formula of “2,2’-Bis(9H-carbazole-9-yl)biphenyl” is C36H24N2 . The structure of carbazole-based compounds is particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) and TADF Devices
- Application : 2,2’-Di(9H-carbazol-9-yl)biphenyl (also referred to as ZDN) has been used as a bipolar host material in blue TADF-based OLEDs. It exhibits excellent external quantum efficiencies (EQEs) due to its well-controlled bipolar character, which balances charge transport in the emitting layer. Specifically, ZDN:6% 4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN)-doped TADF-OLEDs achieved an unprecedentedly high EQE of 25.7% .
Charge Transporting Material
Mécanisme D'action
Target of Action
The primary target of 2,2’-Di(9h-carbazol-9-yl)biphenyl, also known as 2,2’-Bis(9H-carbazole-9-yl)biphenyl, is to serve as a host material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . It plays a crucial role in achieving high external quantum efficiencies (EQEs) in these devices .
Mode of Action
2,2’-Di(9h-carbazol-9-yl)biphenyl interacts with its targets by providing a platform for the dopant molecules to emit light. The compound exhibits a high triplet energy, which is essential for preventing energy back transfer from the dopant to the host . This interaction results in the efficient emission of light from the devices.
Biochemical Pathways
It helps in achieving a better charge balance in the emitting layer, contributing to the high performance of the devices .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be interpreted as the behavior of the compound in the device environment. The compound exhibits excellent stability and compatibility with other materials in the device, contributing to the overall performance and longevity of the OLEDs .
Result of Action
The result of the action of 2,2’-Di(9h-carbazol-9-yl)biphenyl in OLEDs and TADF devices is the efficient emission of light. Devices using this compound as a host material have shown unprecedentedly high EQEs . This high efficiency is attributed to the well-controlled bipolar character of the host, which provides a better charge balance in the emitting layer .
Action Environment
The action of 2,2’-Di(9h-carbazol-9-yl)biphenyl is influenced by the environment within the OLED or TADF device. Factors such as the type of dopant used, the structure of the device, and the operating conditions can all impact the compound’s action, efficacy, and stability . For instance, the compound has been shown to prevent excimer formation due to its meta-linkage, resulting in a higher triplet energy .
Orientations Futures
Propriétés
IUPAC Name |
9-[2-(2-carbazol-9-ylphenyl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)37(31)35-23-11-5-17-29(35)30-18-6-12-24-36(30)38-33-21-9-3-15-27(33)28-16-4-10-22-34(28)38/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMPPLHDCWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
592551-54-7 | |
| Record name | 2,2'-Di(9H-carbazol-9-yl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



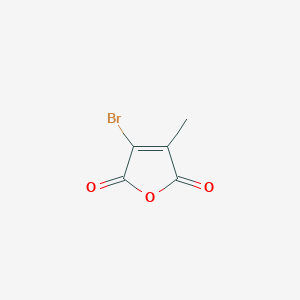
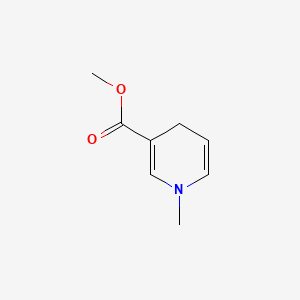

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
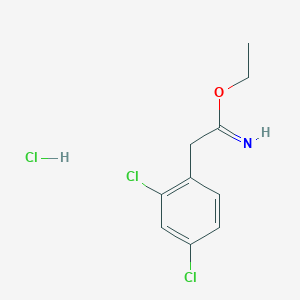
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)



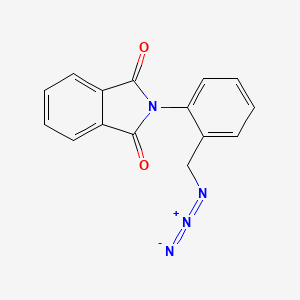
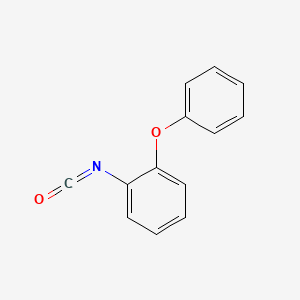
![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)